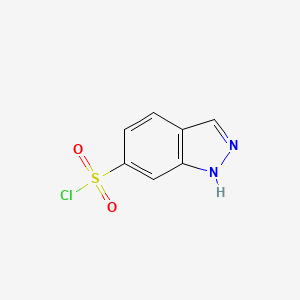

1H-indazole-6-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

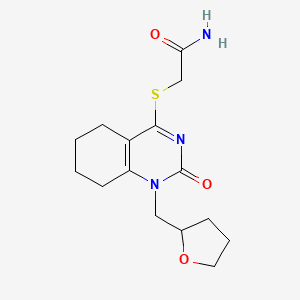

1H-indazole-6-sulfonyl chloride is a chemical compound with the CAS Number: 131290-01-2 and Linear Formula: C7H5ClN2O2S . It has a Molecular Weight of 216.65 and is a Pale-yellow to Yellow-brown Solid . It is stored at a temperature of 2-8 C .

Synthesis Analysis

The synthesis of 1H-indazole involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis

The Inchi Code of this compound is 1S/C7H5ClN2O2S/c8-13(11,12)6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10) . The InChI key is DFUDXPXXTZSCSN-UHFFFAOYSA-N .Chemical Reactions Analysis

The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring . Further investigation of cyclization of various ortho-substituted benzylidenehydrazines found that some experimental results indicate a different mechanism from that previously proposed .Physical And Chemical Properties Analysis

This compound is a Pale-yellow to Yellow-brown Solid . It has a Molecular Weight of 216.65 and is stored at a temperature of 2-8 C .Scientific Research Applications

Synthesis of 1H-Indazoles

1H-indazoles are synthesized from o-aminobenzoximes using methanesulfonyl chloride, showing the application of sulfonyl chloride derivatives in creating indazole structures. This method is mild and efficient, yielding good to excellent results (Counceller et al., 2008).

Reactivity with Electrophiles

1H-indazoles react with various electrophiles, including sulfonyl chlorides, to produce N1,N2-disubstituted-1H-indazolones. This demonstrates the reactivity of 1H-indazole structures with sulfonyl chloride derivatives (Conrad et al., 2011).

Copper-Catalyzed Cross-Coupling/Cyclization

Copper-catalyzed tandem reactions involving sulfonyl chloride derivatives lead to the formation of various 1H-indazoles, highlighting their role in complex chemical processes (Tang et al., 2014).

N-Alkylation and Kemp Elimination Reactions

The reactions of 1-sulfonyl-1H-indazoles, which can be derivatives of 1H-indazole-6-sulfonyl chloride, are used for direct N-alkylation and Kemp elimination reactions, demonstrating their chemical versatility (Tang et al., 2018).

Electrochemical C-H Sulfonylation

This compound can be involved in electrochemical C-H sulfonylation of 2H-indazoles, a method that is metal and oxidant-free, signifying advancements in green chemistry (Mahanty et al., 2020).

Reactivity with Triazoles

This compound can react with triazoles, forming sulfonyl-triazoles, a method that highlights the broad reactivity and utility of such compounds (Beryozkina et al., 2015).

Anticancer Evaluation

Derivatives of this compound show potential in anticancer evaluations, illustrating their importance in medicinal chemistry (Salinas-Torres et al., 2022).

Photochemistry Studies

1H-indazoles, potentially including this compound derivatives, have applications in photochemistry, showing their reactivity under different conditions (Georgarakis et al., 1979).

Electrochemical Radical-Radical Cross-Coupling

This compound derivatives can be used in radical-radical cross-coupling reactions under electrochemical conditions, emphasizing their role in advanced synthetic methods (Kim et al., 2020).

Solid-Phase Synthesis Applications

This compound derivatives can be applied in solid-phase synthesis, showcasing their utility in modern synthetic approaches (Holte et al., 1998).

Synthesis of Benzo[ f]indazoles

Copper-catalyzed annulation of sulfonyl hydrazides with enynes, involving this compound derivatives, leads to the formation of benzo[f]indazoles, indicating their use in complex molecule construction (Yao et al., 2019).

Anticancer Agent Discovery

This compound derivatives have been identified as potential anticancer agents, further underlining their importance in drug discovery and medicinal chemistry (Hoang et al., 2022).

Oxo-Sulfonylation for Synthesis of Indazolones

These derivatives are used in the oxo-sulfonylation process for synthesizing indazolones, a method that highlights the synthetic flexibility of sulfonyl chloride derivatives (Ghosh et al., 2020).

Three-Component Synthesis of Triazoles

Their use in three-component synthesis of triazoles via sulfonylation and cyclization processes shows their versatility in creating complex structures (Van Hoof et al., 2021).

Synthesis of Polysubstituted Pyrroles

This compound derivatives can be used in the synthesis of polysubstituted pyrroles, demonstrating their role in creating diverse heterocyclic structures (Miura et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anti-cancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain indazole structural motif . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles . Future research may focus on improving the synthesis process and exploring further applications of this compound.

Properties

IUPAC Name |

1H-indazole-6-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2S/c8-13(11,12)6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUDXPXXTZSCSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-Dimethylbenzyl)-3'-(3,5-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2671565.png)

![1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2671569.png)

![4-bromo-1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2671573.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2671577.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2671581.png)

![N-benzyl-6-chloro-N-[(oxan-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2671584.png)

![3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid dihydrochloride](/img/structure/B2671585.png)